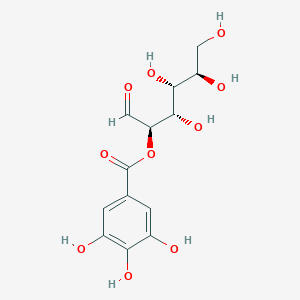
2-galloyl-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-galloyl-D-glucose is an O-acyl carbohydrate obtained by formal condensation of the carboxy group of gallic acid with the 2-hydroxy group of D-glucose. It has a role as a Camellia sinensis metabolite. It derives from an aldehydo-D-glucose and a gallic acid.
Scientific Research Applications
Antidiabetic Properties
2-Galloyl-D-Glucose and its analogues, such as penta-O-galloyl-D-glucopyranose (PGG), exhibit significant antidiabetic properties. These compounds act as insulin mimetics, binding to and activating the insulin receptor, stimulating glucose transport in adipocytes, and reducing blood glucose and insulin levels in diabetic and obese animals. They also inhibit differentiation of preadipocytes into adipocytes, suggesting potential in reducing blood glucose without increasing adiposity (Ren, Himmeldirk, & Chen, 2006).
Functional Properties
PGG, a hydrolysable tannin comprising a glucose core and galloyl groups, is noted for its diverse functional properties. It has demonstrated antimicrobial, anti-inflammatory, anti-carcinogenic, antidiabetic, and antioxidant activities. These therapeutic potentials highlight PGG as an important compound in various scientific research domains (Torres-León et al., 2017).
Inhibitory Activity Against Diabetic Complications
Galloyl glucoses, including various forms of galloylated D-glucose, have shown inhibitory activities against advanced glycation end-products (AGEs) formation, aldose reductase, and cataractogenesis. These findings are significant in the context of diabetic complications and their potential treatments (Lee et al., 2011).
Apoptotic Induction in Cancer Cells
Penta-O-galloyl-beta-D-glucose induces apoptosis in human leukemia HL-60 cells through the activation of caspase-3. This suggests its potential in cancer chemoprevention and as a therapeutic agent (Pan et al., 1999).
Inhibition of Cholesterol Biosynthesis
Galloyl esters, including those derived from rhubarb containing galloyl glucoses, have been found to be potent inhibitors of squalene epoxidase, a key enzyme in cholesterol biosynthesis. This property underscores their potential in managing cholesterol levels (Abe et al., 2000).
Stimulation of Suicidal Erythrocyte Death
Penta-O-galloyl-beta-d-glucose can stimulate suicidal erythrocyte death or eryptosis, which is associated with cell shrinkage and phosphatidylserine translocation to the erythrocyte surface. This process may have implications in disease mechanisms and treatment strategies (Alzoubi et al., 2013).
properties
Product Name |
2-galloyl-D-glucose |
|---|---|
Molecular Formula |
C13H16O10 |
Molecular Weight |
332.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C13H16O10/c14-3-8(18)11(20)12(21)9(4-15)23-13(22)5-1-6(16)10(19)7(17)2-5/h1-2,4,8-9,11-12,14,16-21H,3H2/t8-,9+,11-,12-/m1/s1 |
InChI Key |
NBZMHIIBAFCDKV-RBLKWDMZSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



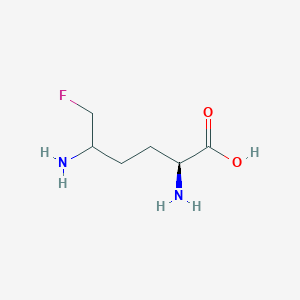
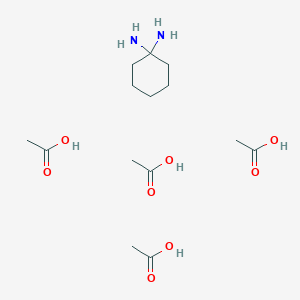
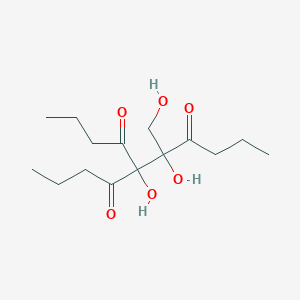


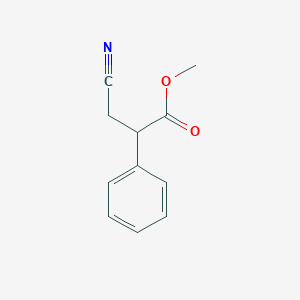
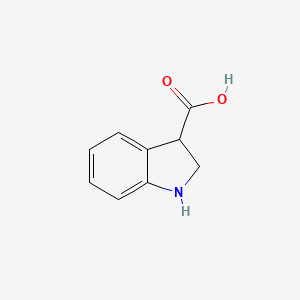
![1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)
![Oxazolo[3,2-a]pyridine](/img/structure/B1258410.png)
![7-[(4S)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-YL]heptanoic acid](/img/structure/B1258413.png)
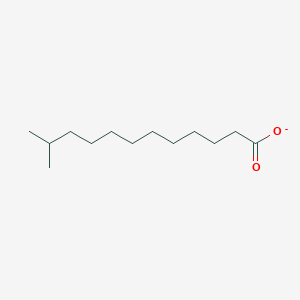
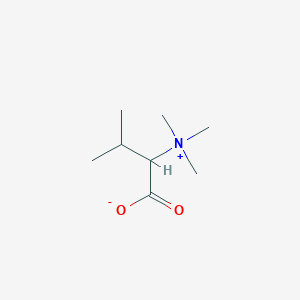
![(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1258418.png)
![3-[(1R)-1-[[(2S)-3-[diethoxymethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1258419.png)